

# (2,3,5-Trifluorophenyl)methanamine IUPAC name

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## Compound of Interest

Compound Name:	(2,3,5-Trifluorophenyl)methanamine
Cat. No.:	B1306604

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An In-depth Technical Guide to **(2,3,5-Trifluorophenyl)methanamine**

## Abstract

**(2,3,5-Trifluorophenyl)methanamine**, also known as 2,3,5-trifluorobenzylamine, is a critical fluorinated building block in modern medicinal chemistry and organic synthesis. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties that significantly influence the molecule's reactivity, basicity, lipophilicity, and metabolic stability. These characteristics make it a valuable precursor for the synthesis of complex pharmaceutical agents and other high-value chemical entities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, chemical reactivity, and applications, with a focus on insights relevant to drug development professionals.

## Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to all scientific work. **(2,3,5-Trifluorophenyl)methanamine** is systematically named according to IUPAC conventions, which provides a clear and universally understood descriptor of its molecular architecture.

The IUPAC name for the compound is **(2,3,5-trifluorophenyl)methanamine**<sup>[1]</sup>. It is also commonly referred to by its semi-systematic name, 2,3,5-Trifluorobenzylamine<sup>[1]</sup>. The Chemical Abstracts Service (CAS) has assigned the number 244022-72-8 for its unique identification in scientific literature and databases<sup>[1]</sup>.

Identifier	Value	Source
IUPAC Name	(2,3,5-trifluorophenyl)methanamine	PubChem[1]
Common Name	2,3,5-Trifluorobenzylamine	PubChem[1]
CAS Number	244022-72-8	PubChem[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> N	PubChem[1]
Molecular Weight	161.12 g/mol	PubChem[1]
Canonical SMILES	C1=C(C=C(C(=C1CN)F)F)F	PubChem[1]
InChI Key	VBSZVHOYRNCVSA-UHFFFAOYSA-N	PubChem[1]

## Physicochemical and Safety Profile

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While comprehensive experimental data for the 2,3,5-isomer is not consolidated in a single source, key properties can be compiled from supplier data and compared with related isomers.

Property	Value (2,3,5-isomer)	Notes and Isomer Comparison
Boiling Point	73°C @ 3 mmHg[2]	The boiling point for the 2,4,6-isomer is reported as 165°C at 760 mmHg[3][4].
Density	Data not available	The density for the 2,4,5-isomer is 1.320 g/cm <sup>3</sup> [5]. The 2,4,6-isomer also has a reported density of 1.320 g/cm <sup>3</sup> [3].
Melting Point	Data not available	The 2,4,5-isomer has a reported melting point of 274-275°C, likely for a salt form[5]. The free base of the 2,4,6-isomer is a liquid at room temperature.
Solubility	Air Sensitive[2]	The 2,4,6-isomer is slightly soluble in water (1.2 g/L at 25°C)[3][6]. Fluorinated amines are generally soluble in organic solvents like methanol, DMSO, and dichloromethane.

## Safety and Handling

**(2,3,5-Trifluorophenyl)methanamine** is classified as a corrosive substance. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

- GHS Pictogram: GHS05 (Corrosion)[1]
- Signal Word: Danger[1]
- Hazard Statement: H314 - Causes severe skin burns and eye damage[1].

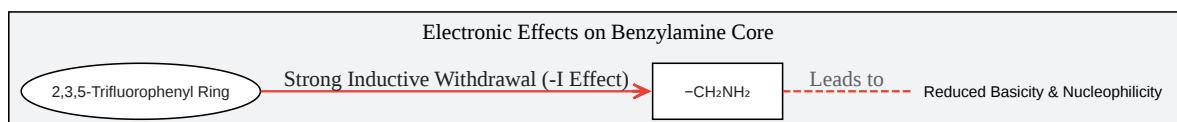
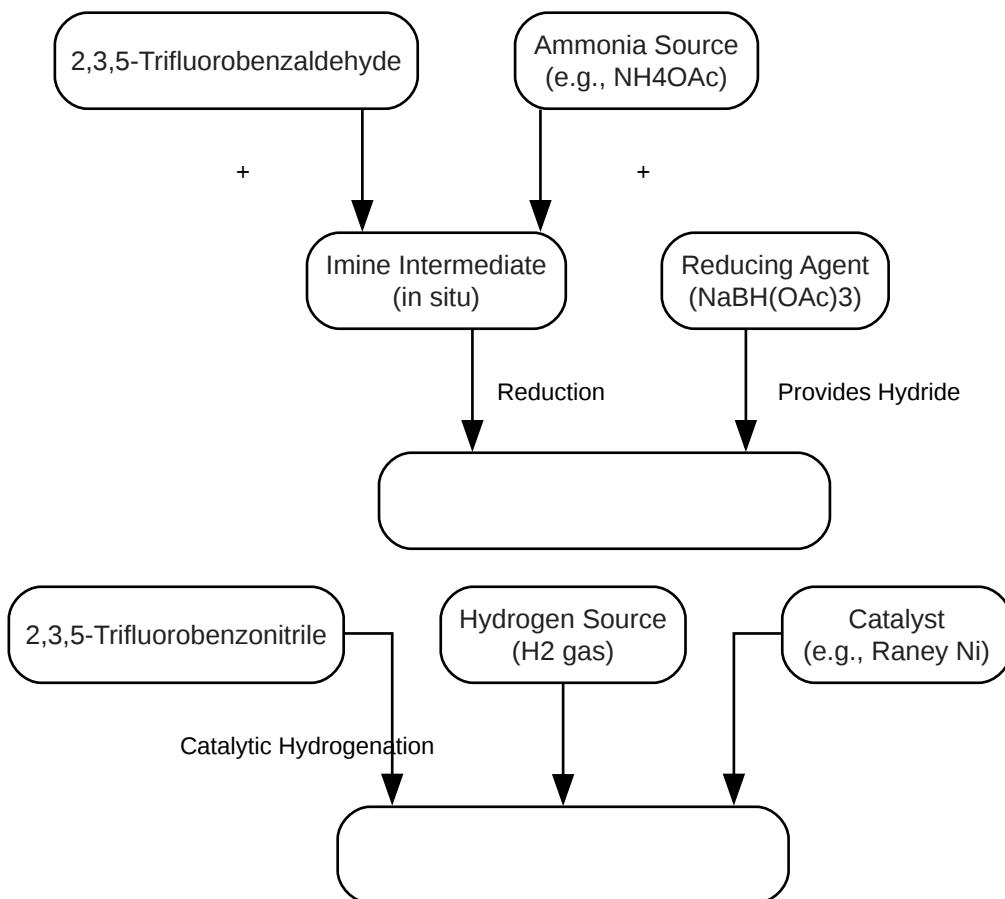
- Storage: Store in a cool, dry place under an inert atmosphere, as the compound is noted to be air-sensitive[2].

## Synthesis Methodologies: A Strategic Approach

The synthesis of **(2,3,5-Trifluorophenyl)methanamine** can be achieved through several reliable routes, primarily involving the reduction of a nitrogen-containing functional group at the benzylic position. The choice of starting material—typically 2,3,5-trifluorobenzaldehyde or 2,3,5-trifluorobenzonitrile—dictates the specific reagents and conditions.

### Route A: Reductive Amination of 2,3,5-Trifluorobenzaldehyde

This is a highly efficient and common method for synthesizing benzylamines. The process involves the in-situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the amine. Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$  or STAB) is an exemplary reagent for this one-pot transformation because it is mild and selectively reduces the imine in the presence of the unreacted aldehyde[7][8].



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